molecular formula C6H3BrFN3S B8025708 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione

Cat. No.: B8025708
M. Wt: 248.08 g/mol
InChI Key: OLSZRGKXBRJGEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as an oxidizing agent to facilitate the cyclization process . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-one
  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine
  • 2,6-Bis(1,2,3-triazol-4-yl)pyridine

Uniqueness

Compared to similar compounds, 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity.

Properties

IUPAC Name

6-bromo-8-fluoro-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFN3S/c7-3-1-4(8)5-9-10-6(12)11(5)2-3/h1-2H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSZRGKXBRJGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=S)N2C=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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